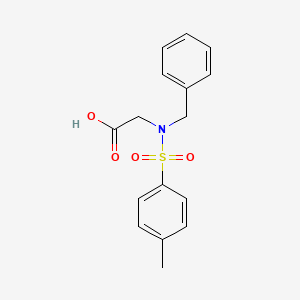

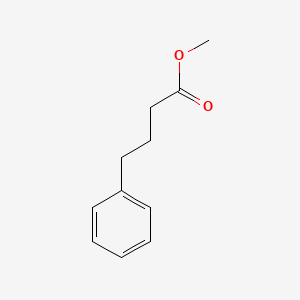

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

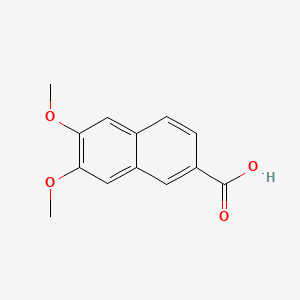

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid, also known as BMSA, is a chemical compound that has gained increasing scientific interest due to its potential applications in various fields. It is used only for research and development by, or directly under the supervision of, a technically qualified individual .

Wissenschaftliche Forschungsanwendungen

- Application : This process is used in the synthesis of various organic compounds, including natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .

- Method : The reaction involves the use of various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids, and miscellaneous catalytic systems .

- Results : The Friedel-Crafts acylation of aromatic compounds is one of the most frequently used reactions in organic synthesis to form C-C bonds .

- Application : This material is used in the oxidation of benzyl alcohol to benzaldehyde and the esterification of acetic acid and benzyl alcohol to obtain benzyl acetate .

- Method : The synthesis utilizes hexadecyltrimethylammonium bromide as a template agent, yielding a stable porous Co3 (PO4)2 catalyst with confirmed magnetic and acid catalytic properties .

- Results : The application of an external magnetic field facilitated efficient catalyst separation and recovery, enhancing its reusability .

Friedel-Crafts Acylation of Benzene Derivatives

Catalytic Performance of Magnetic and Reusable Mesoporous Co3 (PO4)2

Please consult with a subject matter expert or conduct a more specific search for detailed information on the applications of “2-(N-benzyl-4-methylphenylsulfonamido)acetic acid”.

- Benzylic Oxidations and Reductions

- Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This process is used in the synthesis of various organic compounds.

- Method : The reaction involves SN1, SN2 and E1 reactions of benzylic halides, showing enhanced reactivity due to the adjacent aromatic ring .

- Results : The susceptibility of alkyl side-chains to oxidative degradation is supported by the enhanced reactivity of benzylic halides .

- Application : This process is used for the treatment of wastewater containing 30% g/g of acetic acid using a fuzzy model technique based on autoregressive with exogenous inputs (ARX) models .

- Results : The model was aimed at obtaining a simplified model which should have essential dynamic behavior of the process suitable for applications such as control design and dynamic optimization .

- Application : This process is used to synthesize phenols from benzoic acids at 358°C via photoinduced ligand-to-metal charge transfer (LMCT)-enabled radical decarboxylative carbometalation .

- Method : The phenol synthesis is enabled by a radical decarboxylation through ligand to metal charge transfer (LMCT) in copper carboxylates, which produces aryl radicals for subsequent capture by copper followed by C-O reductive elimination from arylcopper(III) .

- Results : The method overcomes the challenges associated with conventional decarboxylation of benzoic acids, enables a hitherto unknown transformation, and can be applied for the late-stage functionalization .

Fuzzy Identification of Reactive Distillation for Acetic Acid Recovery

Decarboxylative Hydroxylation of Benzoic Acids

Safety And Hazards

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-[benzyl-(4-methylphenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(20,21)17(12-16(18)19)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTANZMSACMJTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303933 |

Source

|

| Record name | 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid | |

CAS RN |

20158-69-4 |

Source

|

| Record name | 20158-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)

![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)